molecular formula C15H17FN4O B1387375 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1171739-24-4

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine

Cat. No.: B1387375
CAS No.: 1171739-24-4
M. Wt: 288.32 g/mol
InChI Key: HSHJYOKISATHCJ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group and a piperazinylpyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the introduction of a fluorine atom and a methoxy group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and methanol.

    Coupling with Piperazine: The fluoro-methoxyphenyl intermediate is then coupled with piperazine through nucleophilic substitution reactions. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions. This can be achieved using reagents such as cyanamide and ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(5-Hydroxy-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine.

    Reduction: Formation of 4-(2-Methoxyphenyl)-6-piperazin-1-ylpyrimidine.

    Substitution: Formation of N-alkylated derivatives of the piperazine ring.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
  • (5-Fluoro-2-methoxyphenyl)methanol
  • 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorinated methoxyphenyl group and a piperazinylpyrimidine core allows for versatile chemical reactivity and potential therapeutic applications. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-21-14-3-2-11(16)8-12(14)13-9-15(19-10-18-13)20-6-4-17-5-7-20/h2-3,8-10,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJYOKISATHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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